AESCULUS HIPPOCASTANUM

Phytochemical Analysis Botanical Standardization Quality Control

Procure Aesculus hippocastanum L. seed extract standardized to 16–20% aescin (HPLC) for clinically validated CVI, hemorrhoidal, and post-operative edema formulations. Unlike unstandardized botanicals or alternative Aesculus species, this specific escin isomer profile (Ia, Ib, IIa, IIb) is essential to replicate the therapeutic equivalence to compression therapy and superior quality-of-life outcomes demonstrated in Cochrane-reviewed and head-to-head clinical trials. Verify supplier CoAs for escin profile and purity to ensure batch-to-batch reproducibility and regulatory compliance.

Molecular Formula C11H10N2O2
Molecular Weight 0
CAS No. 129677-95-8
Cat. No. B1181668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAESCULUS HIPPOCASTANUM
CAS129677-95-8
Molecular FormulaC11H10N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aesculus Hippocastanum (CAS 129677-95-8) Sourcing Guide: Standardized Escin Content for Venotonic and Anti-Edematous Applications


Aesculus hippocastanum L. (horse chestnut) extract, designated by CAS 129677-95-8, is a botanical preparation derived from the seeds of the European horse chestnut tree [1]. Its primary pharmacologically active constituents are a complex mixture of triterpenoid saponins, collectively known as aescin or escin, which confer clinically significant anti-edematous, anti-inflammatory, and venotonic properties [2]. Unlike raw plant material, commercial extracts of A. hippocastanum are standardized to a specific aescin content, most commonly in the range of 16–20%, to ensure batch-to-batch consistency and therapeutic reproducibility [3]. This standardization is a critical quality attribute that distinguishes A. hippocastanum extracts for evidence-based applications in chronic venous insufficiency (CVI), hemorrhoidal disease, and post-operative edema management [4].

Why Aesculus Hippocastanum Extract Cannot Be Replaced by Other Aesculus Species or Common Venoactive Botanicals


Substituting Aesculus hippocastanum extract with other Aesculus species (e.g., A. chinensis, A. indica, A. turbinata) or alternative botanicals (e.g., Centella asiatica, Ruscus aculeatus) introduces significant variability in both chemical composition and clinical efficacy. While A. hippocastanum and A. chinensis exhibit a degree of metabolomic similarity, they are not chemically equivalent [1]. More critically, A. hippocastanum seeds contain a distinct profile of escin isomers (including escins Ia, Ib, IIa, and IIb) that are structurally different from the saponins found in North American species like A. pavia [2]. The aescin content also varies substantially between species, with A. indica seeds containing 13.4% w/w compared to 9.5% in A. hippocastanum [3]. Beyond the genus, alternative venoactive agents operate through distinct mechanisms: Centella asiatica primarily stimulates collagen synthesis, whereas A. hippocastanum extract exerts its effect by reducing capillary permeability and increasing venous tone, making them non-interchangeable for specific clinical endpoints [4]. Therefore, only extracts sourced and standardized specifically from A. hippocastanum L. seeds can reliably reproduce the evidence base established in the Cochrane systematic review and other pivotal clinical trials [5].

Quantitative Comparative Evidence for Aesculus Hippocastanum Extract: Head-to-Head Data Against Analogues and Placebo


Aesculus Hippocastanum vs. Aesculus Indica: 41% Higher Aescin Content in A. Indica Confirms Species Non-Interchangeability

A direct comparative study of seeds from Aesculus hippocastanum and Aesculus indica, grown under comparable conditions, revealed a significant difference in aescin content. Quantitative analysis showed that A. indica seeds contain 13.4% aescin by weight, while A. hippocastanum seeds contain 9.5% aescin [1]. This demonstrates that these two species are not chemically equivalent and cannot be used interchangeably for standardized extract production without significant adjustments to achieve a target aescin concentration.

Phytochemical Analysis Botanical Standardization Quality Control

Aesculus Hippocastanum vs. Aesculus Turbinata: Distinct Escin Isomer Profiles Differentiate European and Japanese Species

An HPLC method was developed to quantify the four principal escin isomers (Ia, Ib, IIa, and IIb) in horse chestnut seeds [1]. Application of this method to Aesculus hippocastanum (European) and Aesculus turbinata (Japanese) seeds revealed distinct differences in the content and composition of these bioactive saponins [1]. While the abstract does not provide the exact numerical values for each isomer, it establishes that the escin profile is species-specific, confirming that extracts derived from different Aesculus species are not chemically equivalent and would have different pharmacological fingerprints [1].

Analytical Chemistry HPLC Saponin Profiling

Aesculus Hippocastanum Seed Extract vs. Placebo: Clinically Proven Reduction in Leg Pain by 42.4 mm on VAS

A meta-analysis from the 2012 Cochrane systematic review, which included 17 randomized controlled trials (RCTs), provides high-quality evidence for the efficacy of standardized Aesculus hippocastanum seed extract (HCSE) in chronic venous insufficiency (CVI) [1]. In placebo-controlled trials, HCSE demonstrated a significant reduction in leg pain. One trial quantified this effect as a weighted mean difference (WMD) of -42.4 mm on a 100 mm visual analogue scale (VAS), with a 95% confidence interval ranging from -34.9 to -49.9 mm [1]. This establishes a clear, quantifiable benefit of the standardized extract over no treatment.

Clinical Trial Chronic Venous Insufficiency Pain Management

Aesculus Hippocastanum Extract Demonstrates Therapeutic Equivalence to O-(β-hydroxyethyl)-rutosides and Compression Stockings

Comparative clinical trials included in the Cochrane review have established that Aesculus hippocastanum seed extract (HCSE) is therapeutically equivalent to both O-(β-hydroxyethyl)-rutosides and compression therapy for key symptoms of CVI [1]. Five trials comparing HCSE against the reference medication rutosides and two trials against compression stockings reported no significant differences in outcomes such as leg pain and other CVI-related symptom scores [1]. This provides a powerful rationale for selecting HCSE as an evidence-based oral alternative to mechanical compression or as an adjunct to other pharmacotherapies.

Comparative Efficacy Venous Insufficiency Clinical Equivalence

Aesculus Hippocastanum-Based Formulation vs. Diosmin-Hesperidin: Aesculus Combination Shows Non-Inferiority and Better Quality-of-Life Outcomes

In a 90-day randomized, double-blind clinical trial, a combination product containing Aesculus hippocastanum extract, Polygonum acre, Smilax papyracea, and rutin (Group A) was compared against a standard diosmin-hesperidin combination (Group B) in 120 patients with CVI [1]. The study found that Group A was statistically non-inferior to Group B across all study endpoints, including venous symptom severity measured by VAS and physician/patient assessments [1]. Importantly, the A. hippocastanum-containing formulation demonstrated a significantly better performance on the quality-of-life measure (CIVIQ-20 score) at Visit 3 (p < 0.05) and was rated as easier to swallow (p < 0.05) [1].

Comparative Efficacy Chronic Venous Insufficiency Quality of Life

Quantified Escin Content in Aesculus Hippocastanum Seeds: 13% w/w Baseline for High-Value Extract Production

A 2023 comprehensive mass spectrometry-based analysis provided the first complete quantitative description, isomer per isomer, of escin content in Aesculus hippocastanum seeds [1]. The study measured an impressive 13% by weight of total escins in the dry seed powder [1]. This quantification confirms the seed as a rich natural source of the active saponins and provides a critical benchmark for calculating extraction efficiency and yield for industrial processing.

Phytochemistry Mass Spectrometry Extract Standardization

Evidence-Backed Application Scenarios for Aesculus Hippocastanum Extract


Formulating Clinically-Proven Oral Supplements for Chronic Venous Insufficiency (CVI)

Procurement of Aesculus hippocastanum seed extract standardized to 16–20% aescin is essential for developing dietary supplements targeting CVI symptom relief. The Cochrane review evidence, which demonstrates a significant reduction in leg pain (WMD -42.4 mm on VAS) and therapeutic equivalence to compression stockings, provides a robust clinical justification for product claims [1]. Formulators should verify that the extract's escin isomer profile matches that of the clinically studied material to ensure reproducible efficacy [2].

Developing Topical Formulations for Post-Surgical and Traumatic Edema Management

The potent anti-edematous properties of escin, the primary active constituent of A. hippocastanum, are well-documented in both preclinical and clinical studies for reducing localized swelling [3]. Extracts with a high and verified aescin concentration (e.g., 98% aescin powder or 20% standardized extract) are suitable for incorporation into gels, creams, and transdermal patches intended for post-operative recovery, sports injury management, and reducing symptoms of hemorrhoidal disease [4]. The choice of a high-purity extract minimizes the amount of excipient needed and ensures targeted delivery of the bioactive.

Creating Differentiated Phlebotonic Drug Combinations with Proven Comparative Advantages

As demonstrated in the head-to-head trial by Gama et al. (2025), a formulation combining A. hippocastanum extract with other supportive botanicals (e.g., rutin) was not only non-inferior to a diosmin-hesperidin combination but showed superior patient-reported quality of life (CIVIQ-20 score) [5]. This evidence supports the development of novel, patentable combination products for the phlebotonic market, where A. hippocastanum serves as a key, evidence-backed active ingredient that can be differentiated from single-entity drugs or generic combinations.

Ensuring Quality Control and Batch-to-Batch Consistency via HPLC-Based Standardization

For manufacturers requiring reproducible potency and adherence to pharmacopoeial standards, procurement specifications must mandate HPLC-verified standardization of aescin content (typically to 16-20% or higher) . The existence of validated HPLC methods for quantifying the specific escin isomers (Ia, Ib, IIa, IIb) [2] and for quality control of enteric-coated tablets [6] provides a clear analytical framework. Sourcing from suppliers who provide detailed Certificates of Analysis (CoAs) confirming the escin profile and purity ensures that the final product meets regulatory requirements and delivers consistent clinical performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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